molecular formula C11H13NO2 B13222462 3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid

3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid

Cat. No.: B13222462
M. Wt: 191.23 g/mol
InChI Key: UMPTZIVGFGYAAD-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological and chemical properties Indole derivatives have been extensively studied due to their presence in various natural products and their significant pharmacological activities

Preparation Methods

The synthesis of 3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,3-dimethyl-2-butanone with aniline in the presence of a strong acid can yield the desired indole derivative. Industrial production methods often involve optimizing these reactions to increase yield and purity, utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.

    Condensation: It can participate in condensation reactions to form more complex structures, such as in the synthesis of alkaloids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Compared to other indole derivatives, 3,3-Dimethyl-2,3-dihydro-1H-indole-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Similar compounds include:

These compounds share the indole core structure but differ in their substituents, leading to variations in their properties and applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3,3-dimethyl-1,2-dihydroindole-7-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-11(2)6-12-9-7(10(13)14)4-3-5-8(9)11/h3-5,12H,6H2,1-2H3,(H,13,14)

InChI Key

UMPTZIVGFGYAAD-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C(C=CC=C21)C(=O)O)C

Origin of Product

United States

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